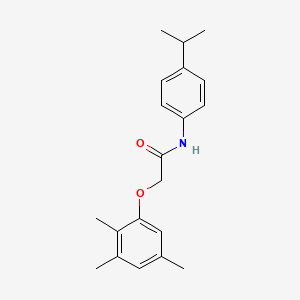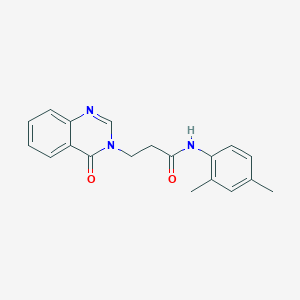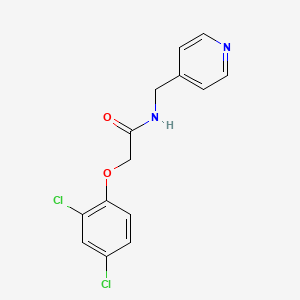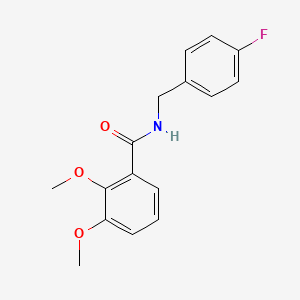![molecular formula C13H19NO B5797236 1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)
1-[2-(3-methylphenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-methylphenoxy)ethyl]pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as MPPEP and is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). MPPEP has been extensively studied for its role in treating various neurological disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
The mechanism of action of MPPEP involves its selective antagonistic effect on 1-[2-(3-methylphenoxy)ethyl]pyrrolidine. 1-[2-(3-methylphenoxy)ethyl]pyrrolidine is involved in the modulation of various neurotransmitters, including glutamate and dopamine. MPPEP binds to the allosteric site of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which leads to the inhibition of its activity. This inhibition can lead to the modulation of various neurotransmitters, which can result in the development of new therapies for various neurological disorders.
Biochemical and Physiological Effects
MPPEP has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including glutamate and dopamine. MPPEP has been shown to have anxiolytic and antidepressant effects, which can be attributed to its modulation of the activity of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine. MPPEP has also been shown to have antipsychotic effects, which can be attributed to its modulation of the activity of dopamine.
Advantages and Limitations for Lab Experiments
MPPEP has several advantages as a research tool. It is a selective antagonist for 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which makes it a valuable tool for studying the role of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine in various physiological processes. MPPEP is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, there are also limitations to the use of MPPEP in laboratory experiments. Its selectivity for 1-[2-(3-methylphenoxy)ethyl]pyrrolidine can limit its use in studying the role of other receptors in various physiological processes.
Future Directions
There are several future directions for the use of MPPEP in scientific research. One potential direction is the development of new therapies for various neurological disorders, including anxiety, depression, and schizophrenia. MPPEP has been shown to have anxiolytic, antidepressant, and antipsychotic effects, which make it a promising candidate for the development of new therapies. Another potential direction is the study of the role of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine in various physiological processes. MPPEP can be used as a research tool to study the role of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine in various physiological processes, which can lead to a better understanding of the underlying mechanisms of various neurological disorders.
Synthesis Methods
The synthesis of MPPEP involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-methylphenol, which is reacted with 2-(2-bromoethyl)pyrrolidine to form 1-[2-(3-methylphenoxy)ethyl]pyrrolidine. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
MPPEP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a selective antagonistic effect on 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which is a type of G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. MPPEP has been shown to modulate the activity of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which can lead to the development of new therapies for various neurological disorders.
properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-5-4-6-13(11-12)15-10-9-14-7-2-3-8-14/h4-6,11H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTHCQMTPFZJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methylphenoxy)ethyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,5-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5797162.png)


![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)


![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)


